molecular formula C15H13N3O4S B14201127 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide CAS No. 827622-78-6

4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide

Katalognummer: B14201127
CAS-Nummer: 827622-78-6
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: DKPNSVDUCHWSPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an imidazolidinone ring with a sulfonamide group, making it a valuable molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the target compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and temperatures around 25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the imidazolidinone ring, while substitution reactions can introduce various functional groups to the sulfonamide moiety .

Wirkmechanismus

The mechanism of action of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes such as carbonic anhydrase, while the imidazolidinone ring can interact with various proteins and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its combination of an imidazolidinone ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

827622-78-6

Molekularformel

C15H13N3O4S

Molekulargewicht

331.3 g/mol

IUPAC-Name

4-(2,4-dioxo-5-phenylimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O4S/c16-23(21,22)12-8-6-11(7-9-12)18-13(14(19)17-15(18)20)10-4-2-1-3-5-10/h1-9,13H,(H2,16,21,22)(H,17,19,20)

InChI-Schlüssel

DKPNSVDUCHWSPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.